Proven Synthetic Utility as a Key Intermediate in DHFR Inhibitor Antibiotics
Benzo[d]thiazole-7-carbaldehyde serves as a crucial starting material for the synthesis of novel antibacterial agents. In a recent study, it was used to construct a library of 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives [1]. The resulting compounds demonstrated potent enzyme inhibition against dihydrofolate reductase (DHFR) in Escherichia coli. Specifically, compound 2c exhibited an IC50 of 3.796 µM, and compound 4m showed an IC50 of 2.442 µM, both outperforming the standard antibiotic trimethoprim (IC50 = 8.706 µM) [1].
| Evidence Dimension | In vitro DHFR enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Compound 2c (IC50 = 3.796 µM) and 4m (IC50 = 2.442 µM), both synthesized from benzo[d]thiazole-7-carbaldehyde. |
| Comparator Or Baseline | Trimethoprim (IC50 = 8.706 µM) |
| Quantified Difference | 2c is 2.3x more potent; 4m is 3.6x more potent than trimethoprim. |
| Conditions | E. coli DHFR enzyme inhibition assay. |
Why This Matters
This quantifiable advantage in potency provides a compelling rationale for procuring benzo[d]thiazole-7-carbaldehyde for developing next-generation antibacterials with potentially superior efficacy against resistant strains.
- [1] Metwally, N. H., et al. (2025). Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. BMC Chemistry, 19(1), 29. https://doi.org/10.1186/s13065-025-01386-5 View Source
